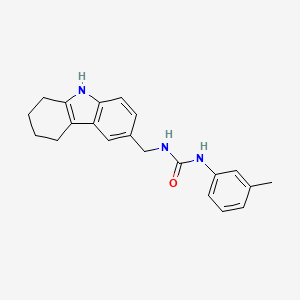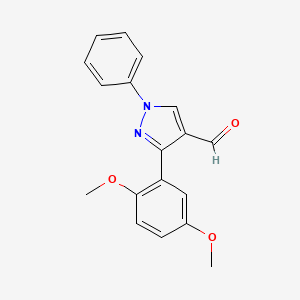![molecular formula C11H7BrN2OS3 B2795624 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860785-66-6](/img/structure/B2795624.png)
2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol” is a complex organic molecule that contains several functional groups, including a thienyl group (a sulfur-containing ring), a bromine atom, and two thiazol rings (which contain both sulfur and nitrogen atoms) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazol rings. This could be achieved through the reaction of a suitable starting material with sulfur and nitrogen sources . The bromine atom and the thienyl group could then be introduced through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazol rings, the bromine atom, and the thienyl group. The exact arrangement of these groups in the molecule would depend on the specific reactions used in the synthesis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its density and boiling point compared to similar compounds without a bromine atom .Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Agents
- Therapeutic Potential in Alzheimer's and Diabetes : A study focused on synthesizing new bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton. These compounds, including variations of 1,3-thiazole, showed potential therapeutic interest for Alzheimer's disease and diabetes, supported by in-silico studies (Ramzan et al., 2018).
Spectroscopic Studies
- Fluorophores for Aluminium(III) Detection : Research into the spectroscopic properties of certain phenyl-2-thiazoline fluorophores, including compounds with a 1,3-thiazole structure, revealed their potential use in detecting Aluminium(III). These studies are significant for understanding intracellular Aluminium(III) levels (Lambert et al., 2000).
Heterocyclic Chemistry
- Heterocondensed Thiophenes Synthesis : A study explored the synthesis of 2,3-heterocondensed thiophenes from substituted 2-aminothiophen-3-thiole, which involved reactions analogous to those with 2-aminobenzenthiole. This research contributes to the field of heterocyclic chemistry (Gewald et al., 1988).
Antimicrobial Properties
- Antimicrobial Thiazole Derivatives : A study on the synthesis of new 2,5-dichloro thienyl substituted thiazole derivatives highlighted their potential as antimicrobial agents. These compounds showed promising antifungal and antibacterial activities (Sarojini et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2OS3/c12-6-1-2-16-11(6)7-4-17-9(13-7)3-10-14-8(15)5-18-10/h1-2,4-5,15H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNGKBNINFIYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C2=CSC(=N2)CC3=NC(=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B2795545.png)
![(2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2795547.png)

![N-[3-[2-[3,5-Bis(trifluoromethyl)phenyl]morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2795549.png)

![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2795553.png)
![1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride](/img/structure/B2795555.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2795560.png)
![3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2795564.png)